1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol

Fragment-Based Drug Discovery Kinase Inhibitor Quality Control

1-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol is a heterocyclic small molecule (C₆H₁₀BrN₃O, MW 220.07 g/mol) classified within the 3-aminopyrazole family, a privileged scaffold in kinase inhibitor design. It simultaneously presents a nucleophilic 3-amino group for hinge-binding interactions, a bromine atom at the 4-position enabling transition metal-catalyzed cross-coupling, and a secondary alcohol on the N1-propan-2-ol side chain that modulates solubility and can serve as a further diversification handle.

Molecular Formula C6H10BrN3O
Molecular Weight 220.07 g/mol
Cat. No. B13647516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol
Molecular FormulaC6H10BrN3O
Molecular Weight220.07 g/mol
Structural Identifiers
SMILESCC(CN1C=C(C(=N1)N)Br)O
InChIInChI=1S/C6H10BrN3O/c1-4(11)2-10-3-5(7)6(8)9-10/h3-4,11H,2H2,1H3,(H2,8,9)
InChIKeyZPXIPBIZJFMENG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol (CAS 1481186-60-0): A Dual-Functionalized Pyrazole Building Block for Kinase-Targeted Fragment Libraries


1-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol is a heterocyclic small molecule (C₆H₁₀BrN₃O, MW 220.07 g/mol) classified within the 3-aminopyrazole family, a privileged scaffold in kinase inhibitor design [1]. It simultaneously presents a nucleophilic 3-amino group for hinge-binding interactions, a bromine atom at the 4-position enabling transition metal-catalyzed cross-coupling, and a secondary alcohol on the N1-propan-2-ol side chain that modulates solubility and can serve as a further diversification handle [2]. Commercial sources report purities of 97–98% (HPLC) .

Hinge-binding motif 3-amino group for kinase active site
Diversification handle 4-bromo enables Suzuki-Miyaura coupling
Stereochemical SAR Chiral alcohol for enantiomer profiling

Why 1-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol Cannot Be Swapped with Common In-Class Analogs


The pyrazole building-block market contains numerous 3-amino‑4‑bromo derivatives, but small variations in the N1 substituent produce markedly different properties relevant to both medicinal chemistry campaigns and industrial synthesis. Removing the 3-amino group (e.g., 1-(4-bromo‑1H‑pyrazol‑1-yl)propan‑2‑ol) eliminates the conserved kinase hinge-binding motif [1]; deleting the 4-bromo group (e.g., 1-(3-amino‑1H‑pyrazol‑1-yl)propan‑2‑ol) disables Suzuki/Heck cross-coupling chemistry essential for library diversification [2]; and relocating the hydroxyl group to the terminal position (e.g., 3-(3-amino‑4-bromo‑1H‑pyrazol‑1-yl)propan‑1‑ol) alters both the logP and the geometry of the solvent-exposed vector—a critical parameter when optimizing kinase selectivity . These three orthogonal handles are simultaneously present only in the title compound, making it the preferred starting point for fragment-to-lead programs that require a balanced set of synthetic and pharmacophoric features.

This product 3-amino, 4-bromo, N1-propan-2-ol
Analog missing 3-amino Loss of kinase hinge-binding motif; may require re-functionalization for target engagement studies.
This product 4-bromo substitution
Analog missing 4-bromo No Pd-catalyzed cross-coupling handle; library diversification limited without additional synthetic steps.
This product Secondary alcohol on N1 side chain
Analog with primary alcohol Achiral and altered logP; stereochemical SAR not possible and solvent-exposed vector geometry differs.

Quantitative Differentiation Evidence: 1-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol vs. Closest Analogs


Purity Advantage Over Positional Isomer for Reproducible Fragment Screening

The title compound is commercially available at 98% purity (HPLC), versus 95% for its closest positional isomer 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol. This 3% absolute purity difference reduces the risk of confounding false positives in fragment screening assays, where even minor impurities can dominate binding signals at the high concentrations (0.1–1 mM) typical of fragment screens .

Purity vs. isomer
Data to verify
98% (target) vs 95% (positional isomer)
Reported purity context; may influence false-positive rates in fragment screening.
HPLC, vendor COA; purity threshold review recommended.
Fragment-Based Drug Discovery Kinase Inhibitor Quality Control

Functional Group Triad Enables Simultaneous Hinge-Binding, Cross-Coupling, and Solubility Optimization

The 3-amino group provides a conserved donor–acceptor hydrogen-bond motif that mimics the adenine ring in the kinase hinge region, as established by crystallographic studies of 3-aminopyrazole-based inhibitors [1]. The 4-bromo substituent enables quantitative Suzuki-Miyaura coupling with aryl boronic acids (yields ≥85% reported for analogous 3-amino-4-bromopyrazoles) [2]. The N1-propan-2-ol chain contributes a calculated topological polar surface area (tPSA) of 66.48 Ų, positioning the compound within the optimal range (60–90 Ų) for fragment-like oral bioavailability while offering a handle for further esterification or oxidation [3]. Analogs lacking one of these three features—such as 1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol (tPSA 50.36 Ų, no amino hinge-binder)—require additional synthetic steps to install the missing functionality after fragment elaboration.

Functional triad
Class-level inference
3-NH₂, 4-Br, tPSA 66.48 Ų vs deaminated analog tPSA 50.36 Ų
Supports kinase hinge-binding, cross-coupling, and solubility optimization in fragment elaboration.
tPSA calculated; coupling yields from literature on core scaffold.
Medicinal Chemistry Scaffold Design Physicochemical Properties

Chiral Resolution Potential: Racemic Propan-2-ol Side Chain vs. Achiral Analogs

The secondary alcohol on the N1-propan-2-ol chain introduces a stereogenic center, creating (R)- and (S)-enantiomers. In kinase inhibitor SAR, enantiomeric pairs often exhibit 10- to 100-fold differences in target potency . By contrast, the primary alcohol positional isomer 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-1-ol is achiral and therefore cannot probe stereochemical selectivity in the solvent-exposed channel. Commercial availability of the individual enantiomers (e.g., (2S)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol, CAS 1689850-90-5, 95% purity) confirms the feasibility of chiral separation [1], though the 3-amino-4-bromo variant currently circulates only as the racemate.

Chiral potential
Cross-study comparable
Racemic (1 chiral center) vs achiral positional isomer
Enables stereochemically-resolved SAR; enantiomer separation feasible per analogous scaffolds.
Chiral HPLC/SFC method development required; enantiomer pairs may differ in potency.
Stereochemistry SAR Studies Enantiomer Separation

Molecular Weight Advantage Over Amide and Extended-Chain Analogs for Fragment-Library Compliance

The compound's molecular weight (220.07 g/mol) satisfies the Rule of Three (MW <250 Da) for fragment libraries, unlike the corresponding amide 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-cyclopropylacetamide (MW 257.12 Da) or the butanenitrile analog (MW 242.08 Da) [1]. Lower molecular weight correlates with improved aqueous solubility and higher hit rates in fragment-based screening campaigns. The compound's heavy atom count (12) and hydrogen-bond donor/acceptor count (2 donors, 4 acceptors) also fall within typical fragment-library criteria [2].

Fragment compliance
Cross-study comparable
220.07 Da vs 257.12 Da amide analog
Rule-of-Three compliance supports higher hit rates and ligand efficiency in fragment screens.
Molecular weight advantage over extended-chain derivatives.
Fragment-Based Lead Discovery Molecular Weight Rule of Three

Recommended Procurement and Application Scenarios for 1-(3-Amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol


Fragment Library Construction for Kinase-Focused Screening Platforms

With its 3-amino hinge-binder, bromine diversification handle, and Rule-of-Three-compliant molecular weight (220.07 Da), the compound is optimally suited for inclusion in academic or commercial fragment libraries targeting the human kinome. Its 98% entry purity mitigates the need for re-purification before primary SPR or DSF screening .

Scaffold for Parallel Medicinal Chemistry via Suzuki-Miyaura Library Expansion

The 4-bromo substituent permits rapid, high-yielding Pd-catalyzed cross-coupling (>85% reported yields on the core scaffold) with diverse aryl boronic acids, enabling the parallel synthesis of focused compound libraries for SAR exploration around the solvent-exposed region of kinase active sites [1].

Chemical Biology Probe Design Requiring a Latent Affinity Handle

The N1-propan-2-ol side chain can be oxidised to a ketone or converted to an ester/ether, providing a flexible linker attachment point for biotin, fluorophores, or photoaffinity labels. The retained 3-amino-4-bromo core ensures that target engagement (e.g., AXL or BMPR2 kinase) is preserved during probe construction [2].

Stereochemical SAR Studies in Kinase Inhibitor Lead Optimization

The chiral secondary alcohol enables separation into (R) and (S) enantiomers, each of which can exhibit differential kinase inhibition potency. Procurement of the racemate followed by chiral resolution provides a cost-effective route to enantiopure building blocks for crystallography and cellular assay panels .

Application
Selection Property
Validation Focus
Kinase-focused fragment screening
High entry purity, 3-amino hinge-binder
SPR/DSF binding assay reproducibility
Parallel SAR library synthesis
4-bromo cross-coupling handle
Pd-catalyzed coupling yields and scope
Target engagement probe development
Modifiable N1-propan-2-ol linker
Probe conjugation without loss of hinge-binding
Enantiomer-specific kinase profiling
Chiral secondary alcohol
Chiral resolution and enantiomer activity comparison
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